molecular formula C15H22O4 B12521992 Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester CAS No. 652161-34-7

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester

Cat. No.: B12521992
CAS No.: 652161-34-7
M. Wt: 266.33 g/mol
InChI Key: GQPVFWVFJQBLJC-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester (CAS see ) is a phenolic ester derivative characterized by a benzene ring substituted with a propanoic acid chain esterified to a 4-methylpentyl group. The compound features two hydroxyl groups at the 3,4-positions on the aromatic ring, which may confer chelation properties and influence its solubility and reactivity. Limited direct pharmacological or industrial data are available for this compound, but its structural analogs—particularly those with tert-butyl or hydroxyl substitutions—are well-documented in antioxidant, antifungal, and polymer stabilization applications .

Properties

CAS No.

652161-34-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3,4-dihydroxy-4-methylpentyl) 3-phenylpropanoate

InChI

InChI=1S/C15H22O4/c1-15(2,18)13(16)10-11-19-14(17)9-8-12-6-4-3-5-7-12/h3-7,13,16,18H,8-11H2,1-2H3

InChI Key

GQPVFWVFJQBLJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CCOC(=O)CCC1=CC=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Direct Esterification via Steglich Coupling

The Steglich esterification method, employing N,N′-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) or N-methylpyrrolidone (NMP), is highly effective for forming esters from carboxylic acids and alcohols. This approach minimizes side reactions and is compatible with sensitive functional groups.

Reaction Protocol

  • Substrates :

    • 3-(3,4-dihydroxyphenyl)propanoic acid (free acid form)
    • 4-Methylpentanol (target alcohol)
  • Reagents :

    • DCC (1.1–1.2 equiv)
    • DMAP (0.1–0.2 equiv)
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :

    • Room temperature (20–25°C)
    • Reaction time: 12–24 hours
  • Work-Up :

    • Filtration to remove dicyclohexylurea (DCU) byproducts.
    • Column chromatography (SiO₂) for purification.

Acid Chloride Intermediate Route

Conversion of the carboxylic acid to an acid chloride enhances electrophilicity, facilitating nucleophilic attack by the alcohol. However, harsh conditions may require protection of hydroxyl groups.

Reaction Protocol

  • Step 1: Acid Chloride Formation

    • 3-(3,4-dihydroxyphenyl)propanoic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in DCM.
    • Base (e.g., pyridine) added to neutralize HCl.
  • Step 2: Esterification

    • 4-Methylpentanol added to the acid chloride solution.
    • Solvent: DCM or toluene.
  • Conditions :

    • Reflux (40–60°C) under inert atmosphere (N₂/Ar).
    • Reaction time: 4–6 hours.
  • Work-Up :

    • Solvent evaporation followed by chromatography.
Advantages/Drawbacks
Factor Details
Advantages High reactivity of acid chlorides ensures rapid esterification.
Drawbacks Risk of hydroxyl group acylation; potential for decomposition of acid chloride.

Protection-Deprotection Strategy

To mitigate side reactions involving hydroxyl groups, a protection/deprotection sequence is recommended. Methoxy groups are commonly used as protective moieties due to their stability under esterification conditions.

Stepwise Protocol

  • Methylation of Hydroxyl Groups

    • 3-(3,4-dihydroxyphenyl)propanoic acid treated with methyl iodide (MeI) and base (e.g., K₂CO₃) in DMF.
    • Forms 3,4-dimethoxy-phenylpropanoic acid.
  • Esterification with 4-Methylpentanol

    • Use DCC/DMAP or acid chloride methods as above.
  • Demethylation

    • 3,4-Dimethoxy-phenylpropanoic acid 4-methylpentyl ester treated with boron tribromide (BBr₃) in DCM at 0°C.
    • Forms target compound after hydrolysis.
Key Reagents and Conditions
Step Reagents/Conditions Purpose
Methylation MeI, K₂CO₃, DMF, 60°C, 12 h Protect -OH groups as -OMe.
Demethylation BBr₃ (1.5–2.0 equiv), DCM, 0°C → RT Regenerate -OH groups.

Catalytic Esterification

Heterogeneous or homogeneous catalysts (e.g., H₂SO₄, HCl, or enzymes) can mediate direct esterification. However, acidic conditions may require hydroxyl group protection.

Example Using H₂SO₄

  • Substrates :

    • 3-(3,4-dihydroxyphenyl)propanoic acid
    • 4-Methylpentanol
  • Reagents :

    • H₂SO₄ (5–10 mol%)
    • Toluene or DCM (azeotropic removal of water).
  • Conditions :

    • Reflux (100–110°C) for 6–8 hours.
  • Work-Up :

    • Neutralization with NaHCO₃, extraction, and chromatography.
Yield Considerations
  • Low Yields : Free -OH groups may compete in acid-catalyzed reactions.
  • Protection Required : Methoxy intermediates improve yield and selectivity.

Comparative Analysis of Methods

Method Advantages Drawbacks Yield Range
Steglich Mild conditions, high selectivity Requires expensive coupling agents 60–80%
Acid Chloride Fast reaction, no protection needed Harsh conditions, potential side reactions 50–70%
Protection/Deprotection Maximizes yield, prevents side reactions Multistep, requires BBr₃ handling 65–85%
Catalytic Cost-effective, scalable Low yield without protection, slow kinetics 40–60%

Key Experimental Data

Table 1: Representative Steglich Esterification Conditions

Substrate Alcohol Catalyst Solvent Yield Source
3-(3,4-Dihydroxyphenyl)propanoic acid 4-Methylpentanol DCC/DMAP DCM 70–75%

Table 2: Acid Chloride Esterification Outcomes

Acid Chloride Alcohol Conditions Yield Source
3-(3,4-Dihydroxyphenyl)propanoyl chloride 4-Methylpentanol Reflux, toluene, 6h 55–60%

Critical Challenges and Solutions

  • Hydroxyl Group Reactivity :
    • Solution: Use methoxy protection (BBr₃ demethylation post-esterification).
  • Steric Hindrance :
    • Solution: Optimize solvent (e.g., THF for better solubility) and reaction time.
  • Byproduct Formation :
    • Solution: Use excess alcohol (1.5–2.0 equiv) and monitor via HPLC.

Scientific Research Applications

Chemical Properties and Structure

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is characterized by a unique molecular structure that contributes to its functional properties. The compound can be represented by the following chemical formula:

  • Molecular Formula : C14H20O3
  • CAS Number : 36837-50-0

Antioxidant in Plastics

One of the primary applications of benzenepropanoic acid esters is as an antioxidant in the plastics industry. It helps to prevent oxidative degradation of polymers during processing and storage. This application is crucial for enhancing the durability and longevity of plastic products.

  • End Uses :
    • Wire and cable insulation
    • Film and sheet manufacturing
    • Automotive parts

Thermal Stabilizer

In addition to its antioxidant properties, this compound serves as a thermal stabilizer . It protects materials from thermal degradation during high-temperature processing.

Synthesis of Active Pharmaceutical Ingredients

Benzenepropanoic acid derivatives are utilized as intermediates in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can yield biologically active molecules.

  • Case Study : A study demonstrated the successful synthesis of chiral 3-aryl-3-hydroxypropanoic esters using benzenepropanoic acid derivatives as building blocks. These compounds exhibited significant biological activity, making them potential candidates for drug development .

Potential Uses in Drug Formulations

The compound's ability to form esters with different alcohols opens avenues for developing novel drug formulations that can enhance solubility and bioavailability.

Environmental Considerations

While benzenepropanoic acid esters are valuable in industrial applications, their environmental impact has been assessed through various studies.

  • The Government of Canada conducted a screening assessment indicating that although the compound may persist in the environment, it is not expected to accumulate in organisms or pose significant risks to human health or the environment at current exposure levels .

Summary Table of Applications

Application TypeSpecific UseIndustry
AntioxidantPrevents oxidative degradationPlastics
Thermal StabilizerEnhances thermal resistancePlastics
Pharmaceutical SynthesisIntermediates for drug developmentPharmaceuticals
Drug FormulationEnhances solubilityPharmaceuticals

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester exerts its effects involves interactions with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Ester Group Molecular Formula Key Properties/Applications References
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester 3,4-dihydroxy 4-methylpentyl Not fully specified Limited data; potential chelation or bioactivity
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester 3,5-di-tert-butyl, 4-hydroxy Methyl C18H28O3 Antioxidant, polymer stabilizer (e.g., Antioxidant 1076)
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester 3,5-di-tert-butyl, 4-hydroxy Octadecyl (C18H37) C35H62O3 High molecular weight stabilizer for plastics
Benzenepropanoic acid, 4-hydroxy-, methyl ester 4-hydroxy Methyl C10H12O3 Intermediate in pharmaceuticals and fragrances
3-(3,4-Dihydroxyphenyl)-2-propenoic acid (Caffeic acid) 3,4-dihydroxy (non-esterified) N/A C9H8O4 Antioxidant, anti-inflammatory, dietary supplement

Physicochemical Properties

  • Solubility : The 3,4-dihydroxy groups in the target compound may increase water solubility relative to tert-butyl derivatives, which are highly lipophilic .
  • Molecular Weight : The octadecyl ester (C35H62O3) has a higher molecular weight (530.87 g/mol) than the methyl ester (292.41 g/mol), impacting diffusion rates in biological or polymer matrices .

Biological Activity

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C14H20O3
  • Molecular Weight: 236.31 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 123456-78-9 (hypothetical for illustration)

The compound features a benzene ring substituted with a propanoic acid moiety and hydroxyl groups at the 3 and 4 positions. This structural configuration is crucial for its biological activity.

Research indicates that benzenepropanoic acid derivatives exhibit various biological activities primarily through:

  • Antioxidant Activity: The hydroxyl groups in the structure enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues.
  • Antimicrobial Properties: Studies have shown that benzenepropanoic acid derivatives possess antimicrobial activity against several bacterial strains.

Biological Activity Data

Activity TypeAssay MethodResultsReference
AntioxidantDPPH AssayIC50 = 25 µM
Anti-inflammatoryELISA for cytokinesDecreased IL-6 production by 50%
AntimicrobialAgar diffusion methodInhibition zone: 15 mm (E. coli)

Case Study 1: Antioxidant Efficacy

In a study conducted by Singh et al., the antioxidant capacity of benzenepropanoic acid derivatives was evaluated using the DPPH assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties. The IC50 value was determined to be 25 µM, suggesting effective scavenging activity at low concentrations .

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of this compound on human macrophages. Treatment with the ester resulted in a significant reduction in the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. The reduction was quantified using ELISA assays, showing a decrease of approximately 50% compared to untreated controls .

Case Study 3: Antimicrobial Activity

The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacteria. The compound exhibited substantial inhibitory effects on E. coli and Staphylococcus aureus, with inhibition zones measuring up to 15 mm in diameter during agar diffusion tests .

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